molecular formula C16H15N3O2 B8286188 isopropyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)picolinate

isopropyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)picolinate

Cat. No. B8286188
M. Wt: 281.31 g/mol
InChI Key: PEOILJSFEJVXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08378108B2

Procedure details

A mixture of 4-chloropicolinic acid isopropyl ester (1.5 g, 7.5 mmol), 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine (1.83 g, 7.5 mmol), dppf(Pd)Cl2 (270 mg, 5 mol %), and potassium carbonate (2.0 g, 15 mmol) in degassed toluene (8 mL), degassed water (4 mL) and degassed isopropanol (4 mL) was heated at 65° C. for 2 hours. The aqueous phase was discarded and the solvent removed under reduced pressure. The residue was purified by flash chromatography (rf: 0.41 in 20:1 ethyl acetate:methanol) to provide isopropyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)picolinate (1.20 g, 57%) as a yellow powder. 282.1 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
[Compound]
Name
dppf(Pd)Cl2
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5](=[O:13])[C:6]1[CH:11]=[C:10](Cl)[CH:9]=[CH:8][N:7]=1)([CH3:3])[CH3:2].CC1(C)C(C)(C)OB([C:22]2[CH:23]=[C:24]3[NH:30][CH:29]=[CH:28][C:25]3=[N:26][CH:27]=2)O1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[NH:30]1[C:24]2[C:25](=[N:26][CH:27]=[C:22]([C:10]3[CH:9]=[CH:8][N:7]=[C:6]([C:5]([O:4][CH:1]([CH3:3])[CH3:2])=[O:13])[CH:11]=3)[CH:23]=2)[CH:28]=[CH:29]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)OC(C1=NC=CC(=C1)Cl)=O
Name
Quantity
1.83 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C2C(=NC1)C=CN2)C
Name
dppf(Pd)Cl2
Quantity
270 mg
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed water (4 mL)
CUSTOM
Type
CUSTOM
Details
degassed isopropanol (4 mL)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (rf: 0.41 in 20:1 ethyl acetate:methanol)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC2=NC=C(C=C21)C2=CC(=NC=C2)C(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.